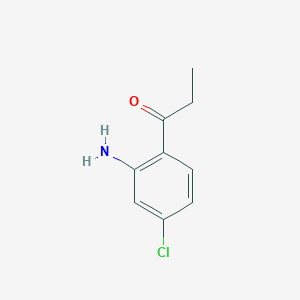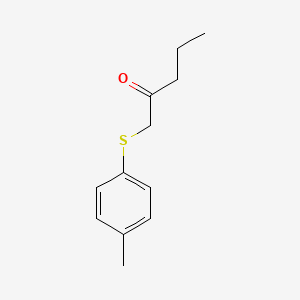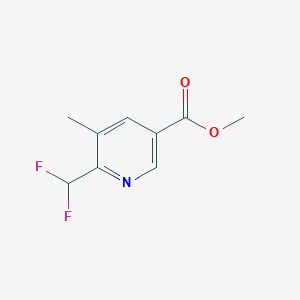
(S)-2-Amino-2-phenylbutanoic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-Amino-2-phenylbutanoic acid hydrochloride is a chiral amino acid derivative with a phenyl group attached to the second carbon of the butanoic acid chain
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-2-phenylbutanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the chiral precursor, which can be derived from natural amino acids or synthesized through asymmetric synthesis.
Formation of the Phenyl Group: The phenyl group is introduced through a Friedel-Crafts alkylation reaction, where benzene reacts with a suitable alkyl halide in the presence of a Lewis acid catalyst.
Amino Acid Formation: The resulting intermediate undergoes a series of reactions, including hydrolysis and decarboxylation, to form the desired amino acid.
Hydrochloride Formation: The final step involves the conversion of the free amino acid to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound often employs large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for pharmaceutical and research applications.
化学反応の分析
Types of Reactions: (S)-2-Amino-2-phenylbutanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of nitro or halogenated derivatives.
科学的研究の応用
(S)-2-Amino-2-phenylbutanoic acid hydrochloride has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and chiral catalysts.
Biology: The compound is used in the study of enzyme-substrate interactions and protein folding.
Medicine: It has potential therapeutic applications, including as a precursor for drug development and as a chiral auxiliary in asymmetric synthesis.
Industry: The compound is utilized in the production of fine chemicals and pharmaceuticals.
作用機序
The mechanism of action of (S)-2-Amino-2-phenylbutanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
類似化合物との比較
®-2-Amino-2-phenylbutanoic acid hydrochloride: The enantiomer of the (S)-form, with different stereochemistry.
Phenylalanine: A naturally occurring amino acid with a similar phenyl group but different side chain structure.
2-Amino-3-phenylpropanoic acid: Another amino acid derivative with a phenyl group attached to the third carbon.
Uniqueness: (S)-2-Amino-2-phenylbutanoic acid hydrochloride is unique due to its specific chiral configuration and the position of the phenyl group. This configuration imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
特性
分子式 |
C10H14ClNO2 |
|---|---|
分子量 |
215.67 g/mol |
IUPAC名 |
(2S)-2-amino-2-phenylbutanoic acid;hydrochloride |
InChI |
InChI=1S/C10H13NO2.ClH/c1-2-10(11,9(12)13)8-6-4-3-5-7-8;/h3-7H,2,11H2,1H3,(H,12,13);1H/t10-;/m0./s1 |
InChIキー |
CFJWRBRHIGYHTE-PPHPATTJSA-N |
異性体SMILES |
CC[C@](C1=CC=CC=C1)(C(=O)O)N.Cl |
正規SMILES |
CCC(C1=CC=CC=C1)(C(=O)O)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 8-methoxy-2-methylimidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B13650449.png)
![6-Methylpyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B13650454.png)

![3-[4-Oxo-5-(3-phenylprop-2-en-1-ylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B13650463.png)
![Tert-butyl 8-bromo-1,3,4,4a,5,9b-hexahydropyrido[4,3-b]indole-2-carboxylate](/img/structure/B13650475.png)


![methyl 1-[2-(N'-hydroxycarbamimidoyl)ethyl]pyrrolidine-2-carboxylate](/img/structure/B13650494.png)

![4-Chloro-7-iodoisothiazolo[4,5-c]pyridin-3-amine](/img/structure/B13650505.png)

![5-Bromopyrido[3,4-d]pyrimidine](/img/structure/B13650528.png)


